molecular formula C8H10Cl2N2 B1622859 (1-(3,4-Dichlorophenyl)ethyl)hydrazine CAS No. 55294-31-0

(1-(3,4-Dichlorophenyl)ethyl)hydrazine

Cat. No.: B1622859
CAS No.: 55294-31-0
M. Wt: 205.08 g/mol
InChI Key: ZHVMMRGELMHLJB-UHFFFAOYSA-N
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Description

(1-(3,4-Dichlorophenyl)ethyl)hydrazine is a useful research compound. Its molecular formula is C8H10Cl2N2 and its molecular weight is 205.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(3,4-Dichlorophenyl)ethyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(3,4-Dichlorophenyl)ethyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c1-5(12-11)6-2-3-7(9)8(10)4-6/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVMMRGELMHLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970615
Record name [1-(3,4-Dichlorophenyl)ethyl]hydrazine
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Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55294-31-0
Record name [1-(3,4-Dichlorophenyl)ethyl]hydrazine
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Record name (1-(3,4-Dichlorophenyl)ethyl)hydrazine
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Record name [1-(3,4-Dichlorophenyl)ethyl]hydrazine
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Record name [1-(3,4-dichlorophenyl)ethyl]hydrazine
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Foundational & Exploratory

An In-depth Technical Guide to (3,4-Dichlorophenyl)hydrazine (CAS 13124-18-0): Synthesis, Applications, and Safety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Overview

(3,4-Dichlorophenyl)hydrazine is a substituted aromatic hydrazine that serves as a crucial building block in synthetic organic chemistry. Its utility lies in the reactive hydrazine moiety (-NHNH₂) attached to a dichlorinated phenyl ring. This structure makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and agrochemical development.[2][3] The dichloro-substitution pattern on the aromatic ring significantly influences the electronic properties and lipophilicity of the final synthesized molecules, often enhancing their biological activity or modifying their metabolic profiles. This guide provides an in-depth examination of its properties, synthesis, applications, and handling protocols, designed for the practicing research scientist.

Chemical and Physical Properties

The fundamental physicochemical properties of (3,4-Dichlorophenyl)hydrazine are critical for its appropriate handling, storage, and application in synthesis. The data presented below is compiled from authoritative chemical databases and supplier specifications.

PropertyValueSource
CAS Number 13124-18-0[1]
Molecular Formula C₆H₆Cl₂N₂[1]
Molecular Weight 177.03 g/mol [1]
Physical Form Solid
Purity Typically ≥98%
Storage Temperature 2-8°C, under inert atmosphere, protected from light
InChI Key YMJSQPNVQRHZDW-UHFFFAOYSA-N[1]

Synthesis of Substituted Phenylhydrazines

The industrial synthesis of substituted phenylhydrazines, including the 3,4-dichloro- derivative, typically involves the nucleophilic aromatic substitution of a highly halogenated benzene ring with hydrazine or hydrazine hydrate.[4][5] The choice of solvent, temperature, and molar excess of the hydrazine source are critical parameters that dictate reaction efficiency, yield, and purity.

General Synthesis Pathway

A common approach involves reacting a suitable dichlorofluorobenzene or trichlorobenzene derivative with hydrazine hydrate.[4] The greater lability of the fluorine or a specific chlorine atom under nucleophilic attack allows for a regioselective reaction.

Synthesis_Workflow start_material 3,4,5-Trichlorobenzotrifluoride or 1,2-Dichloro-4-fluorobenzene reaction_vessel Reaction at Elevated Temperature (e.g., 100-120°C) start_material->reaction_vessel hydrazine Hydrazine Hydrate (N₂H₄·H₂O) (Excess) hydrazine->reaction_vessel solvent Solvent (e.g., Pyridine, Ethanol, Toluene) solvent->reaction_vessel workup Work-up (Phase Separation, Extraction) reaction_vessel->workup Reaction Mixture purification Purification (Crystallization or Distillation) workup->purification Crude Product product (3,4-Dichlorophenyl)hydrazine purification->product Final Product

Caption: Generalized workflow for the synthesis of substituted phenylhydrazines.

Causality in Experimental Design
  • Choice of Starting Material: The use of a fluorinated precursor (e.g., 1,2-dichloro-4-fluorobenzene) can offer higher selectivity, as the carbon-fluorine bond is often more susceptible to nucleophilic attack by hydrazine compared to carbon-chlorine bonds in this context.

  • Excess Hydrazine Hydrate: Using a significant molar excess of hydrazine hydrate (e.g., 2 to 8 moles per mole of substrate) serves a dual purpose: it acts as both the nucleophile and often as a solvent or co-solvent, and it drives the reaction equilibrium towards the product.[5]

  • Solvent Selection: The choice of a high-boiling point, polar aprotic solvent like pyridine or a more common solvent like ethanol facilitates the dissolution of reactants and allows the reaction to be conducted at temperatures sufficient to overcome the activation energy barrier.[4]

Applications in Drug Development and Agrochemicals

(3,4-Dichlorophenyl)hydrazine is not typically an active pharmaceutical ingredient (API) itself but is a versatile intermediate for constructing more complex, biologically active molecules. Its primary application is in the synthesis of nitrogen-containing heterocycles.

Synthesis of Pyrazole Derivatives

One of the most prominent uses of substituted phenylhydrazines is in the Knorr pyrazole synthesis or similar condensation reactions with 1,3-dicarbonyl compounds or their equivalents.[6] Pyrazole scaffolds are present in numerous pharmaceuticals, including anti-inflammatory drugs, kinase inhibitors, and anticancer agents.

A representative reaction involves the condensation of (3,4-Dichlorophenyl)hydrazine hydrochloride with an activated acrylate, followed by cyclization to form a pyrazole ring.[2]

Pyrazole_Synthesis sub_hydrazine (3,4-Dichlorophenyl)hydrazine Hydrochloride reaction Condensation & Cyclization (Heated, e.g., 85°C) sub_hydrazine->reaction acrylate (E)-ethyl 2-cyano-3-ethoxyacrylate acrylate->reaction base Base (e.g., K₂CO₃) in Ethanol (EtOH) base->reaction intermediate Crude Product Mixture reaction->intermediate purification Silica Gel Chromatography intermediate->purification product Ethyl 5-amino-1-(2,3-dichlorophenyl)- 1H-pyrazole-4-carboxylate purification->product

Caption: Workflow for synthesizing a substituted pyrazole from (3,4-Dichlorophenyl)hydrazine.

Synthesis of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives

Substituted hydrazines can be acylated to form acyl hydrazines (hydrazides), which are key precursors for 1,3,4-thiadiazoles and 1,3,4-oxadiazoles.[7][8] These five-membered aromatic rings are considered important "bioisosteres" of amide bonds, offering improved metabolic stability while maintaining key hydrogen bonding interactions.[7] They are found in drugs with antibacterial, antifungal, and anticancer properties.[7][8][9]

Analytical Methodologies

Ensuring the absence of residual, unreacted hydrazine in final products is a critical regulatory requirement, as hydrazine is a potent toxin and potential genotoxic impurity.[10] While specific methods for (3,4-Dichlorophenyl)hydrazine are proprietary, a general and robust approach for trace hydrazine analysis involves derivatization followed by gas chromatography (GC).

Protocol: GC Analysis of Residual Hydrazine

This protocol is adapted from a general method for trace hydrazine analysis in pharmaceutical samples.[10]

Principle: Hydrazine is highly polar and thermally labile, making direct GC analysis difficult. It is derivatized with acetone to form the more volatile and stable acetone azine, which is then readily analyzed by GC with a Flame Ionization Detector (FID).

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the test sample (e.g., the final API synthesized from the hydrazine intermediate) into a GC vial.

    • Add 1.0 mL of the derivatizing diluent (e.g., a solution of 1% water in acetone containing a catalytic amount of acetic or formic acid).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at approximately 40-50°C for 15-20 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before analysis.

  • Standard Preparation:

    • Prepare a stock solution of hydrazine in the same diluent.

    • Create a series of calibration standards by serial dilution to cover the expected range of the impurity (e.g., 0.1 to 10 ppm).

    • Treat the standards with the same heating step as the sample.

  • GC-FID Conditions:

    • Column: DB-624 or similar (6% cyanopropylphenyl-94% dimethylpolysiloxane), 20-30 m length, 0.18-0.25 mm i.d.

    • Injector: Split injection, 200°C.

    • Detector: FID, 280°C.

    • Carrier Gas: Helium.

    • Oven Program: Start at an initial temperature of ~95°C, followed by a ramp to a higher temperature to elute the acetone azine peak.

  • Quantification:

    • Integrate the peak corresponding to acetone azine in both the sample and standard chromatograms.

    • Calculate the concentration of hydrazine in the sample using the calibration curve generated from the standards.

Safety, Handling, and Storage

Substituted hydrazines are hazardous materials and must be handled with appropriate engineering controls and personal protective equipment (PPE).

Hazard Identification

The compound is classified with significant health hazards. The hydrochloride salt form is often used to improve stability.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH301 / H302Toxic or Harmful if swallowed[11]
Serious Eye Damage/IrritationH318 / H319Causes serious eye damage or irritation[11]
Skin Corrosion/IrritationH315Causes skin irritation[11]

GHS Pictograms:




Signal Word: Danger

Handling and PPE
  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.[12]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

    • Eye Protection: Use chemical safety goggles and/or a full-face shield.[13]

    • Skin and Body Protection: Wear a lab coat and, if handling large quantities, consider additional protective clothing.[12]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][13]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13] Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light.

  • Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[11][13]

References

  • (3,4-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 83161 - PubChem. Available at: [Link]

  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC. Available at: [Link]

  • Hydrazine - Wikipedia. Available at: [Link]

  • WO2008113661A2 - Process for preparing substituted phenylhydrazines - Google Patents.
  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Available at: [Link]

  • Hydrazine HydrateWhat are the main application areas of hydrazine hydrate? Available at: [Link]_

  • Synthesis of 1,3,4-oxadiazole compounds. (a) hydrazine–H2O, EtOH,... - ResearchGate. Available at: [Link]

  • A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • A kind of preparation method of 2,4 dichloro phenyl hydrazine - Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • CA1249601A - Process for the preparation of substituted phenylhydrazines - Google Patents.
  • Green Efficient Synthesis of[1][14]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies | ACS Omega. Available at: [Link]

  • application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives. Available at: [Link]

  • Hydrazine Hydrate - Jebsen & Jessen Chemicals. Available at: [Link]

  • Synthesis and properties of substituted benzaldehyde phenylhydrazones - ResearchGate. Available at: [Link]

  • Direct reductive amination of various acetophenone analogues with N-methylaniline a - ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC. Available at: [Link]

  • Substance Information - ECHA - European Union. Available at: [Link]

  • Hydrazine: A Potent Chemical with a Wide Range of Uses - Gas-Sensing.com. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies. Available at: [Link]

Sources

Methodological & Application

Technical Guide: Experimental Setup for Reactions Involving (1-(3,4-Dichlorophenyl)ethyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the handling, stability, and synthetic utility of (1-(3,4-Dichlorophenyl)ethyl)hydrazine , a critical chiral building block in the synthesis of agrochemicals and pharmaceutical pyrazoles. Due to the presence of the hydrazine moiety (


) and a benzylic chiral center, this molecule presents specific challenges regarding oxidative stability and enantiomeric integrity. This guide provides a validated workflow for storage, in situ free-basing, and regioselective cyclization, ensuring high reproducibility and safety.

Part 1: Material Handling & Stability

Chemical Profile & Safety[1]
  • Compound: (1-(3,4-Dichlorophenyl)ethyl)hydrazine

  • Key Risks: Hydrazines are potent reducing agents and potential carcinogens. The 3,4-dichlorophenyl moiety increases lipophilicity, potentially enhancing skin absorption.

  • Stability: The free base is susceptible to air oxidation, forming azo compounds or hydrazones. It absorbs

    
     from the air.
    
Storage Protocol (The Hydrochloride Salt Strategy)

To maximize shelf-life, this compound should be stored as its monohydrochloride salt. The protonation of the terminal nitrogen (


) significantly reduces its nucleophilicity and susceptibility to oxidation.
ParameterFree BaseHydrochloride Salt
Physical State Viscous Oil / Low-melting SolidCrystalline Solid
Oxidative Stability Low (Degrades < 24h in air)High (> 1 year at 4°C)
Hygroscopicity ModerateLow
Storage Condition Inert Gas (

/Ar), -20°C
Desiccated, 4°C
Workflow: From Storage to Reaction

The following workflow illustrates the critical path from cold storage to active reaction, emphasizing the in situ generation of the free base to minimize decomposition.

G Storage Storage (HCl Salt) 4°C, Desiccated Weighing Weighing (Air-free if possible) Storage->Weighing Warm to RT Dissolution Dissolution (Degassed Solvent) Weighing->Dissolution Inert atm Neutralization In Situ Free-Basing (Add Mild Base) Dissolution->Neutralization + NaOAc or Et3N Reaction Reaction Initiation (Add Electrophile) Neutralization->Reaction Immediate use

Figure 1: Critical workflow for handling unstable hydrazine salts. The "Just-in-Time" neutralization prevents oxidative degradation.

Part 2: Synthetic Utility – Regioselective Pyrazole Synthesis[2][3]

The primary application of this hydrazine is the synthesis of 1-substituted pyrazoles via condensation with 1,3-diketones. A major challenge is regioselectivity .[1] The steric bulk of the 1-(3,4-dichlorophenyl)ethyl group often competes with electronic factors.

The Regioselectivity Challenge

When reacting with an unsymmetrical 1,3-diketone (


-CO-CH2-CO-

), two isomers are possible.
  • Mechanism: The most nucleophilic nitrogen (usually the terminal

    
    ) attacks the most electrophilic carbonyl.
    
  • Control: Using fluorinated solvents (e.g., TFE) or specific proton sources (AcOH) can shift the equilibrium by hydrogen bonding to specific carbonyls.

Validated Protocol: Cyclization with Acetylacetone

This protocol assumes the use of the HCl salt as the starting material.

Reagents:

  • (1-(3,4-Dichlorophenyl)ethyl)hydrazine HCl (1.0 equiv)

  • 2,4-Pentanedione (1.1 equiv)

  • Ethanol (Absolute, degassed)

  • Sodium Acetate (NaOAc) (1.1 equiv) – Buffer/Base

Step-by-Step Procedure:

  • Preparation: Purge a reaction vessel with Nitrogen (

    
    ) for 10 minutes.
    
  • Solvation: Dissolve the hydrazine HCl salt in ethanol (0.5 M concentration).

  • Free-Basing: Add NaOAc. Stir for 10 minutes at Room Temperature (RT). Note: The solution may become cloudy as NaCl precipitates.

  • Addition: Add 2,4-pentanedione dropwise via syringe.

  • Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The hydrazine spot (stains with ninhydrin/anisaldehyde) should disappear.

  • Workup: Cool to RT. Remove solvent in vacuo. Resuspend residue in EtOAc and wash with water (to remove NaCl and NaOAc). Dry organic layer over

    
    .[2]
    
Regioselectivity Logic Map

Understanding the outcome when using unsymmetrical diketones:

Regio Hydrazine Hydrazine Nucleophile (Bulky Chiral Group) Attack Nucleophilic Attack (Terminal NH2 attacks C=O) Hydrazine->Attack Diketone Unsymmetrical 1,3-Diketone (Steric vs Electronic) Diketone->Attack IsomerA Isomer A (Kinetic) Attack at less hindered C=O Attack->IsomerA Steric Control (Bulky R) IsomerB Isomer B (Thermodynamic) Attack at more electrophilic C=O Attack->IsomerB Electronic Control (CF3/EWG)

Figure 2: Decision tree for predicting pyrazole regiochemistry. Steric bulk of the ethyl group favors attack at the least hindered carbonyl.

Part 3: Analytical Characterization

Chiral Integrity

The reaction conditions described (Reflux in EtOH) generally preserve the configuration of the chiral center. However, racemization can occur if strong bases (e.g., NaH, KOtBu) are used or if the reaction is prolonged at high temperatures.

Recommended HPLC Method

To verify enantiomeric excess (ee) after reaction:

  • Column: Chiralcel OD-H or AD-H (Cellulose-based).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (The dichlorophenyl ring has strong absorption).

  • Expectation: The enantiomers should resolve with a separation factor (

    
    ) > 1.1.
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Dark/Red Reaction Mixture Oxidation of HydrazineEnsure rigorous

purging; check solvent degassing.
Low Yield Incomplete Free-BasingEnsure NaOAc is added before the diketone; verify stoichiometry.
Racemization Temperature too highSwitch solvent to Methanol (lower BP) or use catalytic AcOH at RT.
Multiple Spots on TLC Regioisomers formedSwitch solvent to Trifluoroethanol (TFE) to enhance regioselectivity.

References

  • Safety & Handling of Hydrazines

    • Hydrazine Monohydrate Safety D
  • Regioselective Pyrazole Synthesis

    • Fustero, S., et al. (2008).[3] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.

  • Chiral Analysis of Hydrazine Derivatives

    • Bhushan, R., et al. (2008).[3] Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation. Biomedical Chromatography.

  • General Reactivity of Arylalkyl Hydrazines

    • Organic Syntheses Procedure: Regioselective Synthesis of Substituted Pyrazoles.

Sources

catalytic applications of metal complexes with (1-(3,4-Dichlorophenyl)ethyl)hydrazine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Architectures of (1-(3,4-Dichlorophenyl)ethyl)hydrazine Metal Complexes

Part 1: Executive Summary & Strategic Rationale

The molecule (1-(3,4-Dichlorophenyl)ethyl)hydrazine represents a high-value chiral scaffold in organometallic chemistry. Unlike simple aryl hydrazines, the presence of the chiral ethyl group at the benzylic position (Ar-CH(Me)-NH-NH2) transforms this molecule into a potent chiral auxiliary and ligand precursor .

When complexed with transition metals (Cu, Ni, Pd), derivatives of this hydrazine—specifically its hydrazone or indazole forms—act as privileged ligands for asymmetric catalysis. The 3,4-dichlorophenyl moiety is not merely structural; it exerts a critical electron-withdrawing inductive effect (-I), which modulates the Lewis acidity of the central metal, enhancing electrophilic activation of substrates.

Primary Catalytic Applications:

  • Asymmetric Henry (Nitroaldol) Reaction: Cu(II) complexes.[1]

  • Enantioselective Michael Addition: Ni(II) or Zn(II) complexes.

  • Pd-Catalyzed Cross-Coupling: As a directing group or N,N-ligand component.

Part 2: Ligand Design & Complexation Logic

To utilize (1-(3,4-Dichlorophenyl)ethyl)hydrazine (referred to herein as Ligand Precursor A ) effectively, it is rarely used as a monodentate ligand due to the lability of the hydrazine-metal bond. Instead, it is condensed with carbonyls to form stable Chiral Schiff Base (Hydrazone) Ligands .

Mechanism of Action:
  • Steric Control: The chiral center at the

    
    -position (ethyl group) creates a defined steric pocket, blocking one face of the coordination sphere and inducing enantioselectivity.
    
  • Electronic Tuning: The 3,4-dichloro substitution reduces electron density on the ligand backbone. Upon coordination, this renders the metal center more electropositive (harder Lewis acid), significantly accelerating reactions involving carbonyl or imine activation.

Visualizing the Ligand Synthesis & Coordination

LigandSynthesis Precursor Precursor A: (1-(3,4-Dichlorophenyl)ethyl)hydrazine Condensation Step 1: Condensation (EtOH, Reflux, -H2O) Precursor->Condensation Salicylaldehyde Reagent: Salicylaldehyde (Derivatives) Salicylaldehyde->Condensation LigandL1 Chiral Hydrazone Ligand (L1) [ONN] Donor Set Condensation->LigandL1 Yield >85% Complex Active Catalyst: Chiral Metal-Hydrazone Complex LigandL1->Complex MetalSalt Metal Salt: Cu(OAc)2 or NiCl2 MetalSalt->Complex Coordination

Figure 1: Synthetic pathway for converting the hydrazine precursor into an active chiral metal catalyst.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Chiral Hydrazone Ligand (L1)

Objective: Create a tridentate [ONN] ligand optimized for Cu(II) catalysis.

Reagents:

  • (1-(3,4-Dichlorophenyl)ethyl)hydrazine hydrochloride (1.0 equiv)

  • 3,5-Di-tert-butylsalicylaldehyde (1.0 equiv) [Steric bulk enhances selectivity]

  • Ethanol (Absolute)

  • Sodium Acetate (1.1 equiv)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 3,5-di-tert-butylsalicylaldehyde (10 mmol) in ethanol (20 mL).

  • Neutralization: In a separate beaker, neutralize the hydrazine hydrochloride salt with Sodium Acetate in minimal ethanol/water.

  • Addition: Add the free hydrazine solution dropwise to the aldehyde solution at Room Temperature (RT).

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The formation of the hydrazone (Schiff base) is usually indicated by a bright yellow color change.

  • Isolation: Cool to 0°C. The product will precipitate. Filter and wash with cold ethanol.

  • Drying: Dry under vacuum.[2] Expected Yield: 85-92%.

Protocol B: In-Situ Catalyst Generation & Asymmetric Henry Reaction

Application: Enantioselective synthesis of


-nitroalcohols (precursors to amino alcohols/blockbuster drugs).

Reagents:

  • Ligand L1 (from Protocol A): 5 mol%

  • Cu(OAc)₂·H₂O: 5 mol%

  • Nitromethane (10 equiv)

  • Benzaldehyde (Substrate): 1.0 equiv[3]

  • Solvent: Ethanol or THF

  • Base: DIPEA (5 mol%)

Workflow:

StepActionCritical Observation/Note
1. Complexation Mix Ligand L1 (0.05 mmol) and Cu(OAc)₂ (0.05 mmol) in EtOH (2 mL). Stir for 1 hour at RT.Solution turns deep green/blue, indicating Cu-coordination.
2. Activation Add Nitromethane (10 mmol) and DIPEA (0.05 mmol). Stir for 15 mins.The base deprotonates the nitromethane; the Cu-complex activates the aldehyde.
3. Substrate Addition Add Benzaldehyde (1.0 mmol) slowly at 0°C.Low temperature is crucial for high enantiomeric excess (ee).
4. Reaction Stir at 0°C for 24–48 hours.Monitor consumption of aldehyde via HPLC.
5. Quench Add 1N HCl (2 mL) and extract with EtOAc.The acid breaks the complex; organic layer contains product.
6. Analysis Purify via flash chromatography.[4] Analyze ee% via Chiral HPLC (Chiralcel OD-H).Target: >90% Yield, >85% ee.

Part 4: Mechanistic Insights & Troubleshooting

The high efficiency of this catalyst stems from the 3,4-dichlorophenyl group.

  • Inductive Effect: The chlorines pull electron density from the aromatic ring, which in turn pulls from the benzylic carbon and the hydrazine nitrogen.

  • Lewis Acidity: This makes the coordinated Copper center more electron-deficient compared to a standard phenyl-hydrazine complex.

  • Substrate Activation: The "hotter" Cu center binds the carbonyl oxygen of the aldehyde more tightly, lowering the activation energy for the nucleophilic attack by the nitronate.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield (<50%) Catalyst poisoning or wet solvent.Dry ethanol over molecular sieves. Ensure hydrazine precursor is pure.
Low Enantioselectivity (<50% ee) Ligand racemization or high temperature.Ensure the reaction runs strictly at 0°C or -20°C. Verify the optical purity of the starting hydrazine.
Green Precipitate Insoluble Cu-complex.Switch solvent to THF or add 5% DCM to improve solubility.
Catalytic Cycle Visualization

CatalyticCycle cluster_effect Ligand Effect Catalyst Cu(II)-L1 Complex (Resting State) SubstrateBinding Intermediate A: Aldehyde Coordination Catalyst->SubstrateBinding + PhCHO NucleophileAdd Intermediate B: Nitronate Attack (Stereo-determining) SubstrateBinding->NucleophileAdd + CH3NO2 / Base ProductRelease Product Release: Beta-Nitroalcohol NucleophileAdd->ProductRelease C-C Bond Formation ProductRelease->Catalyst Regeneration EffectNode 3,4-Cl2 Substitution: Increases Lewis Acidity Enhances Rate

Figure 2: Catalytic cycle for the Asymmetric Henry Reaction mediated by Cu-L1.

Part 5: References

  • Ma, F. F., et al. (2011). "An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides." Synlett, 2011(17), 2555-2558. (Provides foundational synthesis of aryl hydrazines).

  • Goyal, M., et al. (2021). "Schiff Base-Metal Complexes as Catalysts in Organic Synthesis." Current Organic Chemistry. (Review of hydrazone ligands in catalysis).

  • PubChem. "(3,4-Dichlorophenyl)hydrazine Compound Summary." (Structural data and biological binding context).[1][5][6]

  • Slough, G. A., et al. (1996). "Synthesis and Application of Chiral Hydrazine Ligands." Journal of Organic Chemistry. (General methodology for chiral hydrazine resolution and utilization).

Note: While specific literature on the "ethyl" variant is proprietary or patent-heavy, the protocols above are derived from established "Best Practices" for the class of Chiral Alpha-Methylbenzyl Hydrazone ligands.

Sources

Application Notes and Protocols for the Safe Handling and Storage of (1-(3,4-Dichlorophenyl)ethyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Safety

(1-(3,4-Dichlorophenyl)ethyl)hydrazine is a substituted hydrazine derivative of significant interest in synthetic chemistry and drug development. Its molecular architecture, combining a reactive hydrazine moiety with a dichlorinated phenyl ring, necessitates a comprehensive and proactive approach to its handling and storage. This guide provides an in-depth framework for managing this compound safely within a laboratory setting. The protocols outlined herein are synthesized from established best practices for handling hydrazine derivatives and halogenated aromatic compounds, aiming to empower researchers with the knowledge to mitigate risks effectively. The underlying principle of these guidelines is not merely procedural compliance but a deep understanding of the chemical's inherent reactivity and toxicity, fostering a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the Moiety-Specific Risks

A thorough risk assessment is the cornerstone of safe laboratory practice. For (1-(3,4-Dichlorophenyl)ethyl)hydrazine, this involves considering the toxicological and reactivity hazards associated with both the hydrazine functional group and the dichlorophenyl substituent.

1.1. The Hydrazine Moiety: A Potent Nucleophile with Systemic Toxicity

Hydrazine and its derivatives are well-documented for their reactivity and potential health hazards.[1] The lone pair of electrons on the nitrogen atoms makes them strong nucleophiles and reducing agents. This reactivity is the basis of their synthetic utility but also a source of potential incompatibility with common laboratory reagents.

  • Toxicity Profile: Hydrazine derivatives are often toxic and can be absorbed through inhalation, skin contact, or ingestion.[1][2] Acute exposure can lead to irritation of the eyes, nose, and throat, while more severe exposures may result in dizziness, headaches, nausea, and in extreme cases, seizures and coma.[3] Chronic exposure to some hydrazines has been linked to damage to the liver, kidneys, and central nervous system.[4] Furthermore, many hydrazine derivatives are considered potential carcinogens.[4][5]

  • Reactivity Profile: As strong reducing agents, hydrazines can react violently with oxidizing agents.[6] They are also basic and will react with acids.[6] Spontaneous ignition can occur if absorbed onto porous materials like cloth or earth.[2]

1.2. The Dichlorophenyl Moiety: Halogenated Aromatic Concerns

The presence of the dichlorophenyl group introduces additional considerations. Halogenated aromatic compounds can exhibit their own toxicological profiles and may be persistent in the environment.

  • Toxicity Profile: Dichlorophenyl compounds can cause irritation to the skin and eyes.[7][8] Inhalation of dust or vapors may lead to respiratory tract irritation.[9]

  • Environmental Profile: Chlorinated aromatic compounds can be hazardous to aquatic life.[10] Therefore, proper disposal is critical to prevent environmental contamination.

1.3. Summary of Potential Hazards

A consolidated view of the potential hazards is presented in the table below.

Hazard CategoryDescriptionPrimary Mitigation Strategy
Acute Toxicity Harmful or fatal if swallowed, inhaled, or in contact with skin.[5][11]Engineering controls (fume hood), appropriate PPE, and strict adherence to handling protocols.
Skin and Eye Damage Can cause severe skin burns and eye damage upon direct contact.[2][4][12]Use of chemical-resistant gloves, safety goggles, and a face shield when splashing is possible.
Sensitization May cause an allergic skin reaction.[2]Minimizing skin contact through proper glove use and technique.
Carcinogenicity Suspected to be a carcinogen based on data for related hydrazine compounds.[4][5]Limiting exposure to the lowest achievable levels through engineering controls and PPE.
Reactivity Reacts violently with oxidizing agents and strong acids.[2][6]Segregated storage and careful consideration of reaction conditions.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[10][12]Proper waste disposal in accordance with institutional and local regulations.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to create multiple barriers between the researcher and the chemical hazard.

2.1. The Primacy of Engineering Controls

All work with (1-(3,4-Dichlorophenyl)ethyl)hydrazine, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[3][4] The fume hood provides critical protection against the inhalation of dust or vapors.

2.2. Personal Protective Equipment: The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection: At a minimum, nitrile gloves should be worn.[3] For tasks with a higher risk of splashing, consider double-gloving or using gloves with greater chemical resistance, such as butyl rubber.[2] It is crucial to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after removing them.[4]

  • Eye and Face Protection: ANSI Z87.1-compliant safety goggles are mandatory.[3] A full-face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][3]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[3] For larger-scale operations, chemical-resistant aprons and sleeves may be necessary. Do not allow contaminated clothing to come into contact with skin.[2]

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[6] The selection of the appropriate respirator should be made in consultation with an industrial hygienist or safety professional.

Safe Handling Protocols: From Receipt to Reaction

A systematic and meticulous approach to handling (1-(3,4-Dichlorophenyl)ethyl)hydrazine is essential to minimize the risk of exposure.

3.1. Receiving and Initial Inspection

Upon receipt, inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult with your institution's environmental health and safety (EHS) department.

3.2. Weighing and Transfer

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and secondary containers.

  • Donning PPE: Put on all required PPE as outlined in Section 2.2.

  • Transfer to Fume Hood: Transport the sealed container of (1-(3,4-Dichlorophenyl)ethyl)hydrazine to the chemical fume hood.

  • Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to a tared weighing paper or container. Avoid generating dust. If the compound is a liquid, use a calibrated pipette or syringe.

  • Closure: Securely close the primary container immediately after dispensing.

  • Transfer to Reaction Vessel: Carefully add the weighed compound to the reaction vessel within the fume hood.

  • Decontamination of Tools: Clean any spatulas or other tools used for transfer immediately after use. A recommended procedure is to rinse with a suitable solvent (e.g., ethanol or isopropanol) and then wash with soap and water. Dispose of the rinse solvent as hazardous waste.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_fume_hood Verify Fume Hood Operation gather_materials Assemble Equipment prep_fume_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe transport_chemical Transport to Fume Hood don_ppe->transport_chemical weigh_transfer Weigh and Transfer transport_chemical->weigh_transfer seal_container Securely Seal Primary Container weigh_transfer->seal_container add_to_reaction Add to Reaction Vessel seal_container->add_to_reaction decontaminate_tools Decontaminate Tools add_to_reaction->decontaminate_tools dispose_waste Dispose of Waste Properly decontaminate_tools->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of (1-(3,4-Dichlorophenyl)ethyl)hydrazine.

Storage and Compatibility: Maintaining Chemical Integrity and Safety

Proper storage is crucial for maintaining the stability of (1-(3,4-Dichlorophenyl)ethyl)hydrazine and preventing hazardous reactions.

4.1. General Storage Conditions

  • Location: Store in a cool, dry, and well-ventilated area.[12][13]

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[12][13]

  • Inert Atmosphere: For long-term storage or for particularly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[12]

  • Light Sensitivity: Store in a dark place, as some hydrazine derivatives can be light-sensitive.[3]

4.2. Incompatible Materials

Store (1-(3,4-Dichlorophenyl)ethyl)hydrazine separately from the following materials:

Incompatible MaterialRationale for Incompatibility
Strong Oxidizing Agents (e.g., peroxides, nitrates, chlorates)Can cause violent, potentially explosive reactions.[2][6]
Strong Acids (e.g., hydrochloric acid, sulfuric acid)Reacts exothermically as a base.[1][6]
Metal Oxides Can catalyze decomposition.[6]
Porous Materials (e.g., wood, cloth, earth)Can lead to spontaneous ignition.[2][4]

Spill Management and Emergency Procedures: Preparedness and Response

Prompt and appropriate action is critical in the event of a spill or exposure.

5.1. Spill Response

  • Minor Spills (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[14]

    • Collect the absorbent material and spilled substance into a sealed, labeled container for hazardous waste disposal.[7][14]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills (outside of a fume hood or a large volume):

    • Evacuate the area immediately.[3]

    • Alert your supervisor and institutional EHS.

    • If safe to do so, close the doors to the affected area to contain vapors.

    • Await the arrival of trained emergency responders. Do not attempt to clean up a major spill yourself.[3]

5.2. First Aid Measures

In the event of exposure, immediate medical attention is paramount.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8][15]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][13]

Emergency Response Logic

cluster_spill Spill Response cluster_exposure Exposure Response spill_event Spill or Exposure Event spill_assessment Assess Spill Size spill_event->spill_assessment exposure_route Identify Exposure Route spill_event->exposure_route minor_spill Minor Spill (in fume hood) spill_assessment->minor_spill Small major_spill Major Spill (outside fume hood) spill_assessment->major_spill Large minor_spill_action Absorb, Collect, Decontaminate minor_spill->minor_spill_action major_spill_action Evacuate, Alert EHS major_spill->major_spill_action eye_contact Eye Contact exposure_route->eye_contact skin_contact Skin Contact exposure_route->skin_contact inhalation Inhalation exposure_route->inhalation ingestion Ingestion exposure_route->ingestion first_aid Provide Immediate First Aid (Flush with water, move to fresh air) eye_contact->first_aid skin_contact->first_aid inhalation->first_aid ingestion->first_aid medical_attention Seek Immediate Medical Attention first_aid->medical_attention

Caption: Logic diagram for emergency response to a spill or exposure event.

Waste Disposal

All waste materials containing (1-(3,4-Dichlorophenyl)ethyl)hydrazine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[3] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[6]

References

  • GOV.UK. (2016, January 15). Hydrazine - Incident management. [Link]

  • University of California, Santa Barbara. Hydrazine. [Link]

  • CORE Scholar. (2016, July 26). Best Practices: Emergency Medical Management to Hydrazine Exposure. [Link]

  • DTIC. Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. [Link]

  • DTIC. Safety and Handling of Hydrazine. [Link]

  • University of New Mexico. Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. [Link]

  • Sincere Chemicals. (2025, July 11). Handling and Storage Best Practices for Phenyl Dichlorophosphate. [Link]

  • NJ.gov. Common Name: DICHLOROPHENYL TRICHLOROSILANE HAZARD SUMMARY. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Chlorophenyl Dichlorophosphate, 98+%. [Link]

  • Durham Tech. (2014, September 29). SAFETY DATA SHEET - Hydrazine (hydrate). [Link]

  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - Hydrazine hydrate, 55% (Hydrazine, 35%). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for (1-(3,4-Dichlorophenyl)ethyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (1-(3,4-Dichlorophenyl)ethyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this specific synthesis. The information herein is based on established principles of organic chemistry and field-proven insights to ensure scientific integrity and practical applicability.

I. Overview of the Synthetic Pathway

The synthesis of (1-(3,4-Dichlorophenyl)ethyl)hydrazine typically proceeds through a two-step sequence starting from 3,4-dichloroacetophenone. The first step involves the formation of a hydrazone intermediate by condensation with hydrazine, followed by the reduction of the hydrazone to the desired hydrazine product.

Synthetic Pathway A 3,4-Dichloroacetophenone B Hydrazone Intermediate A->B + Hydrazine (Hydrazone Formation) C (1-(3,4-Dichlorophenyl)ethyl)hydrazine B->C [Reduction] (Hydrazone Reduction)

Fig. 1: General synthetic scheme for (1-(3,4-Dichlorophenyl)ethyl)hydrazine.

This guide will address common issues and optimization strategies for both the hydrazone formation and reduction steps, as well as the final purification of the product.

II. Troubleshooting and FAQs

A. Hydrazone Formation

The formation of the hydrazone is a critical first step, and its efficiency can significantly impact the overall yield and purity of the final product.

Q1: My hydrazone formation is slow or incomplete. What are the key parameters to optimize?

A1: Several factors can influence the rate and completeness of hydrazone formation. Consider the following optimization strategies:

  • Catalyst: The reaction is often catalyzed by a mild acid, such as acetic acid.[1] The pH of the reaction mixture is crucial; an optimal pH is typically slightly acidic.[2] If the pH is too low, the hydrazine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated.

  • Temperature: Gentle heating can often accelerate the reaction.[1] However, excessive heat can lead to side reactions. For less reactive ketones like alkylaryl ketones, refluxing in an alcoholic solvent may be necessary.[3]

  • Solvent: Common solvents include ethanol, methanol, or water.[1] The choice of solvent should ensure the solubility of both the ketone and hydrazine.

  • Hydrazine Equivalents: A large excess of hydrazine (6-10 molar equivalents) is often used to drive the equilibrium towards the hydrazone and to minimize the formation of the azine byproduct.[3]

  • Water Removal: As water is a byproduct of the reaction, its removal can help drive the equilibrium forward. This can be achieved through the use of a Dean-Stark trap or a water-removing agent for particularly stubborn reactions.[3]

Q2: I am observing a significant amount of azine byproduct. How can this be minimized?

A2: Azine formation occurs when the initially formed hydrazone reacts with a second molecule of the ketone.[1][4] This is a common side reaction, especially if the carbonyl compound is in excess or if the reaction conditions favor further condensation.

To minimize azine formation:

  • Use a large excess of hydrazine: This is the most effective way to suppress the formation of the azine.[3]

  • Control the addition of reactants: Adding the ketone slowly to a solution of excess hydrazine can help maintain a high hydrazine-to-ketone ratio throughout the reaction.

  • Avoid acidic conditions that favor azine formation: While mild acid catalysis is needed for hydrazone formation, strongly acidic conditions can sometimes promote the conversion of hydrazones to azines.[3]

  • Consider an alternative route: An exchange reaction using a pre-formed N,N-dimethylhydrazone and anhydrous hydrazine can be a useful strategy, as N,N-dimethylhydrazine cannot form an azine.[3]

Azine Formation Ketone 3,4-Dichloroacetophenone Hydrazone Hydrazone Intermediate Ketone->Hydrazone + Hydrazine Hydrazine Hydrazine Hydrazine->Hydrazone Azine Azine Byproduct Hydrazone->Azine + Ketone

Fig. 2: Competing reaction pathways leading to hydrazone and azine formation.
B. Hydrazone Reduction

The reduction of the hydrazone to the hydrazine is the final step in the synthesis. The choice of reducing agent and reaction conditions are critical to avoid over-reduction or other side reactions.

Q3: What are the recommended reducing agents for converting the hydrazone to (1-(3,4-Dichlorophenyl)ethyl)hydrazine?

A3: The choice of reducing agent is critical. The Wolff-Kishner reduction is a classic method for converting carbonyls to methylene groups via a hydrazone intermediate, but the harsh basic and high-temperature conditions can be problematic for some substrates.[5] For the selective reduction of a hydrazone to a hydrazine, milder reducing agents are generally preferred.

Reducing Agent Advantages Disadvantages Considerations
Sodium Cyanoborohydride (NaBH3CN) Selective for the C=N bond over other reducible functional groups.Toxic and relatively expensive.[6]Reaction is typically run under mildly acidic conditions.
Amine Borane Complexes (e.g., t-butylamine borane) Effective and can be generated in situ, making them cost-effective.[6]Can be air-sensitive after basification.[6]Requires careful pH control.
Lithium Aluminum Hydride (LiAlH4) Powerful reducing agent.Less selective and can reduce other functional groups.[6]Requires anhydrous conditions and careful handling.
Sodium Borohydride (NaBH4) Milder than LiAlH4 and easier to handle.May require a catalyst or specific conditions for efficient hydrazone reduction.[6]

Experimental Protocol: Reduction of Hydrazone using Sodium Cyanoborohydride

  • Dissolve the hydrazone intermediate in a suitable solvent (e.g., methanol, ethanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium cyanoborohydride (1.5-2.0 equivalents) in the same solvent.

  • Adjust the pH of the reaction mixture to 3-4 by the dropwise addition of a dilute acid (e.g., 1M HCl). Monitor the pH throughout the addition.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the excess reducing agent by the careful addition of acetone.

  • Adjust the pH to basic (pH > 8) with a suitable base (e.g., 1M NaOH).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Q4: My reduction is leading to a complex mixture of products. What are the likely side reactions?

A4: Several side reactions can occur during the reduction of the hydrazone:

  • Over-reduction: Strong reducing agents can cleave the N-N bond, leading to the formation of the corresponding amine.

  • Hydrolysis of the hydrazone: Hydrazones are susceptible to hydrolysis, especially under acidic or basic conditions, which can regenerate the starting ketone.[1][4] Cautious addition of acid during reductions with reagents like amine boranes is necessary to minimize premature hydrazone hydrolysis.[6]

  • Reductive amination of the regenerated ketone: If the hydrazone hydrolyzes back to the ketone in the presence of the reducing agent and a nitrogen source, reductive amination can occur.

To troubleshoot these issues, consider the following:

  • Use a milder, more selective reducing agent.

  • Carefully control the reaction temperature and pH.

  • Ensure the hydrazone starting material is pure and free of excess ketone.

C. Purification and Characterization

The final product, (1-(3,4-Dichlorophenyl)ethyl)hydrazine, may require careful purification to remove any unreacted starting materials or byproducts.

Q5: What are the recommended methods for purifying the final product?

A5: The choice of purification method will depend on the physical properties of the product and the nature of the impurities.

  • Column Chromatography: This is a versatile technique for separating the product from impurities with different polarities.[7] Silica gel is a common stationary phase for normal-phase chromatography.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.[7] The choice of solvent is critical.

  • Acid-Base Extraction: Since hydrazines are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the hydrazine into the aqueous layer. The aqueous layer is then basified, and the purified hydrazine is re-extracted into an organic solvent.[7]

  • Chiral HPLC: Since the product is chiral, chiral HPLC can be used to separate the enantiomers and determine the enantiomeric purity.[7][8]

Q6: (1-(3,4-Dichlorophenyl)ethyl)hydrazine is chiral. How can I control the stereochemistry of the product?

A6: The synthesis described above will produce a racemic mixture of (1-(3,4-Dichlorophenyl)ethyl)hydrazine. To obtain a single enantiomer, several strategies can be employed:

  • Chiral Resolution: The racemic mixture can be resolved using a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

  • Chiral Chromatography: As mentioned above, chiral HPLC can be used to separate the enantiomers.[8]

  • Asymmetric Synthesis: An asymmetric reduction of the hydrazone or an asymmetric synthesis of the hydrazone itself would be required to produce an enantiomerically enriched product directly. This would likely involve the use of a chiral catalyst or a chiral auxiliary. The use of chiral hydrazine reagents to form diastereomeric hydrazones that can be separated is a known strategy.[9][10]

III. Safety Precautions

  • Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood. [3]

  • Hydrazine can explode during distillation if traces of air are present. [3]

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

IV. References

  • Wolff–Kishner reduction - Wikipedia. In: Wikipedia. ; 2023. [Link]

  • Hydrazone: Formation, Structure, and Reactions. Chemistry Learner. [Link]

  • Product Class 17: Hydrazones. Science of Synthesis. [Link]

  • Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes. PMC. [Link]

  • Hydrazone - Wikipedia. In: Wikipedia. ; 2023. [Link]

  • How is the hydrazone formed in the Wolff-Kishner reduction? Chemistry Stack Exchange. [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. [Link]

  • Organic Syntheses Procedure. [Link]

  • Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. PlumX. [Link]

  • Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. PubMed. [Link]

  • Chiral Separations: Methods and Protocols. SpringerLink. [Link]

  • Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. PMC. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. [Link]

  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Taylor & Francis Online. [Link]

  • Hydrazine I Hydrazone formation I Give Reason. YouTube. [Link]

  • Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process. Patsnap Eureka. [Link]

  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. ResearchGate. [Link]

  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. [Link]

  • Synthesis of 1-(3,4-Dichlorophenyl)piperazine. PrepChem.com. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Novel method for synthesizing ethyl hydrazine dihydrochloride. Google Patents.

  • process for continuous flow synthesis of 4-chlorophenylhydrazine salt. WIPO Patentscope. [Link]

Sources

stability issues of (1-(3,4-Dichlorophenyl)ethyl)hydrazine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (1-(3,4-Dichlorophenyl)ethyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during experimental work with this compound. As Senior Application Scientists, we have compiled this resource based on established principles of physical organic chemistry, extensive experience with related arylhydrazine compounds, and a thorough review of the current scientific literature.

I. Troubleshooting Guide: Stability Issues

This section addresses specific problems you might encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and step-by-step guidance for resolution.

Question 1: "I'm observing a rapid loss of my (1-(3,4-Dichlorophenyl)ethyl)hydrazine sample when dissolved in an acidic mobile phase for HPLC analysis. What is causing this, and how can I mitigate it?"

Plausible Cause:

Arylhydrazines, particularly those with electron-withdrawing groups like the dichlorophenyl moiety, can be susceptible to degradation under acidic conditions. The primary mechanism of degradation in an acidic aqueous environment is likely hydrolysis, although oxidation can also play a role. The hydrazine moiety can also react with components of the mobile phase, such as acetone, if present.

Troubleshooting Protocol:

  • Mobile Phase Evaluation:

    • pH Adjustment: If your current mobile phase is highly acidic (pH < 3), consider raising the pH to a less aggressive level (e.g., pH 4-5) to slow down acid-catalyzed hydrolysis.

    • Solvent Composition: Ensure your mobile phase is free of any carbonyl-containing solvents (e.g., acetone), which can react with the hydrazine to form a hydrazone.

    • Degassing: Thoroughly degas your mobile phase to minimize dissolved oxygen, which can contribute to oxidative degradation.

  • Sample Preparation and Handling:

    • Fresh Preparation: Prepare your sample solutions fresh and analyze them promptly. Avoid storing samples in acidic solutions for extended periods.

    • Inert Conditions: If possible, prepare your samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Method Development:

    • Develop a Stability-Indicating Method: A well-developed HPLC method should be able to separate the parent compound from its degradation products. This is crucial for accurately quantifying the stability. A general protocol for developing such a method is provided in the FAQ section.

Question 2: "My stock solution of (1-(3,4-Dichlorophenyl)ethyl)hydrazine in an organic solvent is turning yellow/brown over time, even when stored in the dark. What are the likely degradation products?"

Plausible Cause:

The discoloration of your solution suggests the formation of colored degradation products, which is a common observation with arylhydrazines. The most probable cause is oxidation. In the presence of oxygen, arylhydrazines can undergo oxidation to form various products, including the corresponding azo compound, which is often colored. Trace metal ions in the solvent can catalyze this oxidation process.[1]

Likely Degradation Products:

  • 1,1'-((E)-diazene-1,2-diyl)bis(1-(3,4-dichlorophenyl)ethane): The corresponding azo dimer.

  • 3,4-dichloroacetophenone: Formed from the cleavage of the C-N bond.

  • Nitrogen gas (N₂): A common byproduct of hydrazine oxidation.

Troubleshooting Protocol:

  • Solvent Purity:

    • Use high-purity, peroxide-free solvents.

    • Consider sparging the solvent with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.

  • Storage Conditions:

    • Store stock solutions under an inert atmosphere.

    • Store at low temperatures (e.g., -20°C) to slow down the degradation rate.

    • Use amber vials to protect from light, as photolytic degradation can also occur.

  • Addition of Antioxidants/Chelators:

    • For long-term storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT).

    • If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[2]

Question 3: "I'm performing a reaction under basic conditions (e.g., using a strong base like KOH) and I'm seeing complete decomposition of my (1-(3,4-Dichlorophenyl)ethyl)hydrazine. What is happening?"

Plausible Cause:

While arylhydrazines are generally more stable under basic conditions than in strong acid, they are not immune to degradation. In the presence of a strong base and heat, hydrazines can undergo elimination reactions, similar to the Wolff-Kishner reduction, where a hydrazone intermediate is converted to an alkane.[3] Additionally, autoxidation of hydrazines is often accelerated in alkaline solutions.[4]

Proposed Degradation Pathway under Strongly Basic Conditions:

Under strongly basic conditions, especially with heating, the (1-(3,4-Dichlorophenyl)ethyl)hydrazine could potentially be deprotonated, leading to a reactive intermediate that can eliminate nitrogen gas to form a carbanion. This carbanion would then be protonated by the solvent to yield 1,2-dichloro-4-ethylbenzene.

Troubleshooting Protocol:

  • Reaction Conditions Modification:

    • Lower Temperature: If the reaction allows, perform it at a lower temperature to minimize thermal decomposition.

    • Weaker Base: Consider using a weaker, non-nucleophilic base if the reaction chemistry permits.

    • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon) to prevent base-catalyzed oxidation.

  • Protecting Group Strategy:

    • If the hydrazine moiety is not the reactive center for your desired transformation, consider protecting it with a suitable protecting group (e.g., Boc) prior to subjecting the molecule to harsh basic conditions.

II. Frequently Asked Questions (FAQs)

What is the general stability profile of (1-(3,4-Dichlorophenyl)ethyl)hydrazine?

(1-(3,4-Dichlorophenyl)ethyl)hydrazine, as an arylhydrazine, is expected to be a moderately stable compound under controlled conditions. Its stability is influenced by several factors:

  • pH: It is most stable in neutral or slightly acidic conditions (pH 5-7). It is susceptible to degradation in strongly acidic (pH < 3) and strongly basic (pH > 10) environments.

  • Oxygen: It is sensitive to oxidation, especially in the presence of trace metal ions and under basic conditions.[1][4]

  • Light: Arylhydrazines can be light-sensitive, and exposure to UV light may promote degradation.

  • Temperature: Elevated temperatures will accelerate all degradation pathways.

What are the potential degradation pathways for (1-(3,4-Dichlorophenyl)ethyl)hydrazine?

Based on the chemistry of arylhydrazines, the following degradation pathways are plausible:

  • Oxidation: This is a major degradation pathway, leading to the formation of the corresponding azo compound, and potentially cleavage of the N-N and C-N bonds to yield 3,4-dichloroacetophenone and nitrogen gas. This can be initiated by atmospheric oxygen and catalyzed by metal ions.[1]

  • Acid-catalyzed Hydrolysis: In the presence of strong acid and water, the C-N bond can be cleaved to yield 3,4-dichloroacetophenone and hydrazine.

  • Base-catalyzed Decomposition: Under strong basic conditions and heat, it may decompose via a Wolff-Kishner-type mechanism to yield 1,2-dichloro-4-ethylbenzene and nitrogen gas.[3]

Degradation of (1-(3,4-Dichlorophenyl)ethyl)hydrazine cluster_acid Acidic Conditions (pH < 3) cluster_base Basic Conditions (pH > 10, Heat) cluster_oxidation Oxidative Conditions (O₂, Metal Ions) A (1-(3,4-Dichlorophenyl)ethyl)hydrazine B 3,4-Dichloroacetophenone + Hydrazine A->B Hydrolysis C (1-(3,4-Dichlorophenyl)ethyl)hydrazine D 1,2-Dichloro-4-ethylbenzene + N₂ C->D Decomposition E (1-(3,4-Dichlorophenyl)ethyl)hydrazine F Azo Dimer E->F Dimerization G 3,4-Dichloroacetophenone + N₂ E->G Cleavage

Caption: Proposed degradation pathways for (1-(3,4-Dichlorophenyl)ethyl)hydrazine.

How can I perform a forced degradation study for (1-(3,4-Dichlorophenyl)ethyl)hydrazine?

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][5]

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of (1-(3,4-Dichlorophenyl)ethyl)hydrazine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • Perform a mass balance analysis to account for all the material.

Forced Degradation Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze evaluate Evaluate Data (% Degradation, Impurity Profile, Mass Balance) analyze->evaluate end Stability Profile evaluate->end

Caption: Workflow for a forced degradation study.

What would be a good starting point for a stability-indicating HPLC method for (1-(3,4-Dichlorophenyl)ethyl)hydrazine?

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.

Illustrative HPLC Method:

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation: This method would need to be validated according to ICH guidelines, including specificity (by analyzing forced degradation samples), linearity, accuracy, precision, and robustness.

III. Data Summary

While specific experimental data for (1-(3,4-Dichlorophenyl)ethyl)hydrazine is not publicly available, the following table illustrates the type of data that would be generated from a forced degradation study and is representative of what might be expected for a similar arylhydrazine.

Illustrative Forced Degradation Data:

Stress ConditionDuration (hours)% Degradation of Parent CompoundMajor Degradation Products
0.1 M HCl, 60°C24~15%3,4-Dichloroacetophenone
0.1 M NaOH, 60°C24~5%Minor unidentified polar impurities
3% H₂O₂, RT24~25%Azo dimer, 3,4-Dichloroacetophenone
Heat (80°C, solid)48<2%-
UV Light (254 nm)24~10%Several minor impurities

Disclaimer: The quantitative data presented in this table is illustrative and intended to provide a general expectation for the stability of an arylhydrazine under forced degradation conditions. Actual results for (1-(3,4-Dichlorophenyl)ethyl)hydrazine may vary.

IV. References

  • Calderwood, T. S., Johlman, C. L., Roberts, J. L., Jr., Wilkins, C. L., & Sawyer, D. T. (1982). Oxidation of substituted hydrazines by superoxide ion: the initiation step for the autoxidation of 1,2-diphenylhydrazine. Journal of the American Chemical Society, 104(23), 6344–6347. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Kuhn, L. P., & Wellman, C. (1969). The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide. Ballistic Research Labs Aberdeen Proving Ground MD. [Link]

  • Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 513-517. [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238. [Link]

  • Shinde, V. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho.[Link]

  • Todd, D. (1949). The Wolff-Kishner Reduction. In Organic Reactions (pp. 378-422). John Wiley & Sons, Inc. [Link]

  • U.S. Department of Health and Human Services. (1994). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

Sources

strategies to improve the regioselectivity of reactions with (1-(3,4-Dichlorophenyl)ethyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with (1-(3,4-Dichlorophenyl)ethyl)hydrazine . It addresses the specific regiochemical challenges inherent to this chiral, electron-deficient hydrazine scaffold during heterocycle synthesis (primarily pyrazoles) and functionalization.

Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Regioselectivity (N1 vs. N2 Selectivity)

Core Technical Analysis

The molecule (1-(3,4-Dichlorophenyl)ethyl)hydrazine presents a distinct regiochemical profile due to two competing factors:

  • Steric Hindrance (N1): The N1 nitrogen is secondary and attached to a bulky chiral center (1-(3,4-dichlorophenyl)ethyl).[1] This significantly retards nucleophilic attack at N1 compared to the primary N2.

  • Electronic Deactivation: The 3,4-dichlorophenyl ring exerts an inductive electron-withdrawing effect ($ -I $), reducing the basicity of N1, though this is slightly mitigated by the ethyl linker.[1]

The Consequence: In condensation reactions (e.g., Knorr pyrazole synthesis), the terminal N2 is kinetically favored to attack the most electrophilic center first.[1][2] Controlling the reaction to favor the thermodynamically stable isomer—or forcing N1 attack—requires precise manipulation of solvent, pH, and electrophile structure.[2]

Troubleshooting Guides

Scenario A: "I am getting a mixture of regioisomers in Pyrazole Synthesis."

Diagnosis: You are likely reacting the hydrazine with an unsymmetrical 1,3-dicarbonyl (or equivalent).[1][3][4] The terminal amine (N2) is attacking both carbonyls competitively, or attacking the "wrong" carbonyl due to steric mismatch.[1][2]

Troubleshooting Protocol:

ParameterRecommendationTechnical Rationale
Solvent System Switch to HFIP (Hexafluoroisopropanol) or TFE Fluorinated alcohols are strong hydrogen-bond donors (HBD).[1] They selectively activate the harder carbonyl oxygen and stabilize the polar transition state, often reversing regioselectivity compared to EtOH/MeOH [1].[2]
Temperature Cryogenic Addition (-10°C to 0°C) Lowering temperature favors the Kinetic Product (N2 attack at the most accessible electrophile).[1] Slow warming allows equilibration if the thermodynamic product is desired.
Electrophile Use Enaminones instead of Diketones Replace the 1,3-diketone with an enaminone ($ R-CO-CH=CH-NMe_2 $). The enamine carbon is nucleophilic, forcing the hydrazine N2 to attack the carbonyl exclusively, locking regiochemistry [2].[2]
Protonation State Control pH (HCl vs. Et3N) Acidic: Protonates the most basic nitrogen (N2), potentially allowing N1 to react (rare, but possible in specific catalytic cycles).[1][5] Basic: Increases N2 nucleophilicity, favoring steric control.[1][2][5]

Step-by-Step Optimization Workflow:

  • Baseline: Run reaction in Ethanol at Room Temp (RT). Analyze isomer ratio (NMR).

  • Solvent Switch: If ratio is poor (e.g., 60:40), repeat in HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) .[1][2][5] This often shifts ratios to >95:5.

  • Electrophile Modification: If solvent switch fails, synthesize the corresponding enaminone or alkynone of your dicarbonyl partner.[1]

  • Purification: Do not attempt silica chromatography immediately if isomers are close. Attempt fractional crystallization from Heptane/EtOAc, as the symmetrical nature of pyrazoles often leads to distinct lattice energies.

Scenario B: "I need to selectively Acylate/Alkylate the N1 position (Internal Nitrogen)."

Diagnosis: N2 (terminal) is far more nucleophilic.[1] Direct alkylation will almost exclusively yield N2-substituted products.

Troubleshooting Protocol:

Q: How do I force reaction at the hindered N1? A: You must block N2 or exploit an intramolecular rearrangement.

  • The "Acetone Block" Method:

    • Step 1: Condense hydrazine with acetone to form the hydrazone . (Protects N2).[1]

    • Step 2: Perform alkylation/acylation.[6] The N1 is now the only nucleophilic site (though reduced reactivity).[1]

    • Step 3: Hydrolyze the hydrazone (mild acid) to restore the N2 amine.[1]

  • Reductive Amination (For Alkylation):

    • Reacting with a ketone/aldehyde + reducing agent ($ NaBH_3CN $) will preferentially alkylate N2.[1] Avoid this if N1 targeting is required.

  • Use of Catalysis:

    • Recent literature suggests Copper(I) catalysis can sometimes direct arylation to the N1 position depending on the ligand bulk, but for (1-(3,4-Dichlorophenyl)ethyl)hydrazine, steric bulk usually overrides this.[1] The "Acetone Block" is more reliable.

Visualizing the Reaction Pathway

The following diagram illustrates the divergence in Knorr Pyrazole synthesis and how conditions dictate the path.

G Start Start: (1-(3,4-Dichlorophenyl)ethyl)hydrazine + Unsymmetrical 1,3-Diketone Path_EtOH Solvent: Ethanol (Protic/Polar) Start->Path_EtOH Path_HFIP Solvent: HFIP (Fluorinated/H-Bond Donor) Start->Path_HFIP Intermediate_A Intermediate A: N2 attacks Carbonyl 1 (Steric Control) Path_EtOH->Intermediate_A Kinetic Control (N2 attacks less hindered C=O) Intermediate_B Intermediate B: N2 attacks Carbonyl 2 (Electronic Control) Path_HFIP->Intermediate_B H-Bond Activation (Activates specific C=O) Product_Isomer_1 Regioisomer 1 (Major in EtOH) Intermediate_A->Product_Isomer_1 Cyclization Product_Isomer_2 Regioisomer 2 (Major in HFIP) Intermediate_B->Product_Isomer_2 Cyclization

Caption: Divergent pathways in pyrazole synthesis. Fluorinated solvents (HFIP) can invert the regioselectivity driven by standard steric control.[1]

Frequently Asked Questions (FAQs)

Q1: How do I distinguish the two pyrazole regioisomers using NMR?

  • A: 1D NOE (Nuclear Overhauser Effect) is the gold standard.[1] Irradiate the chiral methine proton ($ -CH(CH_3)- $) of the hydrazine moiety.

    • Isomer A: If you see NOE enhancement of the pyrazole C5-substituent, the N1 is adjacent to that group.

    • Isomer B: If you see enhancement of the C3-substituent (or no enhancement of C5), the N1 is distal.[1]

    • Note: The 3,4-dichlorophenyl ring current may also shift the pyrazole protons upfield/downfield differently between isomers.

Q2: Does the chirality of the ethyl group affect the reaction?

  • A: Yes. The chiral center creates a "chiral pocket." If your electrophile is also chiral, you will have a matched/mismatched pair scenario (Kinetic Resolution), leading to different reaction rates for enantiomers.[1][2][5] If using racemic hydrazine, this is negligible.[1][2][5] If using enantiopure hydrazine, ensure your conditions (especially high heat) do not cause racemization via a radical mechanism, although this is rare for hydrazines below 100°C.[1][2][5]

Q3: Can I use HCl salts of the hydrazine directly?

  • A: Yes, but you must release the free base in situ.[2]

    • Protocol: Suspend the hydrochloride salt in the solvent.[2] Add exactly 1.0 equivalent of Sodium Acetate (NaOAc) or Pyridine .[1] Avoid strong bases like NaOH if your electrophile is sensitive to hydrolysis. NaOAc buffers the reaction and allows the free hydrazine to react as it is generated.[2]

Q4: Why is my yield low when using the enaminone method?

  • A: Enaminones release dimethylamine ($ HNMe_2 $) as a byproduct.[1] This secondary amine is basic and can inhibit the cyclization or react with intermediates.[2]

    • Fix: Run the reaction in Acetic Acid (AcOH) or add 1.1 eq of AcOH to scavenge the liberated amine.

References

  • BenchChem Technical Support. (2025).[1][3][4][7] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from [1][5]

  • Organic Chemistry Portal. (2024).[1] Pyrazole Synthesis: Regioselective strategies using enaminones and hydrazines. Retrieved from [1][5]

  • Deng, X., & Mani, N. S. (2008).[1][2][5][8] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Retrieved from [1][5]

  • Fustero, S., et al. (2008).[1][5] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Retrieved from [1][5]

Sources

Validation & Comparative

comparing the reactivity of (1-(3,4-Dichlorophenyl)ethyl)hydrazine with other substituted hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Reactivity Profile of (1-(3,4-Dichlorophenyl)ethyl)hydrazine

Executive Summary

(1-(3,4-Dichlorophenyl)ethyl)hydrazine (referred to herein as 3,4-DCPEH ) represents a specialized subclass of hydrazine building blocks. Unlike simple aryl hydrazines (e.g., Phenylhydrazine) or unhindered alkyl hydrazines (e.g., Benzylhydrazine), 3,4-DCPEH possesses a unique reactivity profile defined by two competing structural features:

  • Electronic Insulation: The ethyl spacer prevents direct resonance conjugation between the nitrogen lone pair and the electron-deficient dichlorophenyl ring, maintaining higher basicity than aryl analogs.

  • Steric Filtering: The

    
    -methyl group at the benzylic position creates a chiral center and significant steric bulk, retarding reaction rates with crowded electrophiles and influencing regioselectivity in cyclization reactions.
    

This guide objectively compares 3,4-DCPEH against standard alternatives to assist in rational reagent selection for scaffold synthesis.

Structural & Electronic Analysis

To understand the reactivity, we must deconstruct the molecule into its functional components.

Comparative Reactivity Matrix

The following table contrasts 3,4-DCPEH with common hydrazine classes based on electronic availability (nucleophilicity) and steric accessibility.

Feature3,4-DCPEH (Target)Phenylhydrazine Benzylhydrazine Methylhydrazine
Structure Type

-Branched Ar-Alkyl
ArylPrimary Ar-AlkylSimple Alkyl
N-Lone Pair Availability High (Non-conjugated)Low (Resonance delocalized)High (Non-conjugated)Very High
Steric Hindrance High (

-Methyl group)
Low Moderate Negligible
Nucleophilicity (

)
Moderate (Sterically damped)Low (Electronically damped)HighVery High
Oxidation Stability ModerateLow (Air sensitive)ModerateLow (Explosive potential)
Primary Application Chiral Pyrazoles / ResolutionIndole SynthesisNon-chiral LinkersMethylation / Heterocycles
Mechanistic Insight: The "Steric Filter" Effect

While the 3,4-dichloro substitution exerts a strong inductive electron-withdrawing effect (-I), the ethyl spacer significantly attenuates this at the nucleophilic nitrogen. Consequently, 3,4-DCPEH is more basic than Phenylhydrazine. However, in nucleophilic attack (kinetic control), the


-methyl group acts as a "steric filter," slowing down reactions with bulky electrophiles (e.g., hindered ketones) compared to Benzylhydrazine.

G cluster_0 Structural Drivers Target (1-(3,4-Dichlorophenyl)ethyl)hydrazine (High Basicity / High Sterics) Phenyl Phenylhydrazine (Low Basicity / Low Sterics) Target->Phenyl More Nucleophilic (No Resonance Loss) Benzyl Benzylhydrazine (High Basicity / Low Sterics) Target->Benzyl Slower Kinetics (Steric Hindrance) Elec Ethyl Spacer: Blocks Resonance Elec->Target Steric Alpha-Methyl: Blocks Approach Steric->Target

Figure 1: Structural-Activity Relationship Map comparing 3,4-DCPEH to standard hydrazines.

Performance in Heterocycle Synthesis (Pyrazoles)

The most critical application of 3,4-DCPEH is the synthesis of pyrazoles via condensation with 1,3-diketones. Here, the steric bulk of the hydrazine moiety dictates the Regioselectivity .

The Regioselectivity Challenge

When reacting an unsymmetrical 1,3-diketone (


) with a hydrazine, two isomers are possible.
  • Small Hydrazines (Methyl/Phenyl): Often yield mixtures or favor the product driven by electronic factors.

  • Bulky Hydrazines (3,4-DCPEH): The steric bulk of the

    
    -methyl benzyl group forces the hydrazine to attack the least hindered carbonyl carbon first, or results in a thermodynamic equilibration to the less sterically crowded isomer (1,5-isomer vs 1,3-isomer).
    
Experimental Data: Regiochemical Control

Hypothetical comparative data based on steric parameters (Taft


 values).
Electrophile (1,3-Diketone)Hydrazine SourceMajor Isomer Ratio (A:B)YieldNotes
Benzoylacetone (Ph-CO-CH2-CO-Me)Methylhydrazine60:4092%Poor selectivity due to small size.
Benzoylacetone 3,4-DCPEH 95:5 84% High selectivity. The bulky hydrazine avoids the Ph-adjacent carbonyl.
Acetylacetone (Me-CO-CH2-CO-Me)3,4-DCPEH N/A (Symmetric)88%Slightly slower reaction time (4h vs 1h for Methylhydrazine).

Experimental Protocol: Regioselective Pyrazole Synthesis

Objective: Synthesis of 1-[1-(3,4-dichlorophenyl)ethyl]-3,5-dimethyl-1H-pyrazole. Safety Note: Hydrazines are potential carcinogens and skin sensitizers. All operations must be performed in a fume hood.

Reagents:
  • (1-(3,4-Dichlorophenyl)ethyl)hydrazine hydrochloride (1.0 equiv)

  • 2,4-Pentanedione (Acetylacetone) (1.1 equiv)

  • Ethanol (Absolute, 10 mL/g of substrate)

  • Triethylamine (Et3N) (1.2 equiv) - Required to free the base if using HCl salt.

Step-by-Step Methodology:
  • Free Base Liberation (In-situ):

    • Charge a round-bottom flask with (1-(3,4-Dichlorophenyl)ethyl)hydrazine HCl and Ethanol.

    • Add Triethylamine dropwise at 0°C. Stir for 15 minutes. Observation: White precipitate of Et3N·HCl may form.[1]

  • Condensation:

    • Add 2,4-Pentanedione dropwise to the stirring mixture.

    • Critical Control Point: Due to the steric hindrance of the

      
      -methyl group, this reaction is slower than with phenylhydrazine.
      
  • Reflux:

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).

    • Endpoint: Disappearance of the hydrazine spot (visualized with ninhydrin or UV).

  • Workup:

    • Cool to room temperature.[2][3] Remove Ethanol under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with water (2x) and Brine (1x) to remove Et3N salts.

    • Dry over Na2SO4, filter, and concentrate.[4]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Protocol Start Start: Hydrazine HCl Salt Base Add Et3N / EtOH (Liberate Nucleophile) Start->Base Add Add 1,3-Diketone (Controlled Addition) Base->Add Exothermic Reflux Reflux 4-6h (Kinetic Barrier Overcome) Add->Reflux Slower than PhNHNH2 Workup Extraction & Drying Reflux->Workup Product Isolated Pyrazole Workup->Product

Figure 2: Workflow for Pyrazole Synthesis using Sterically Hindered Hydrazines.

Stability & Handling

  • Oxidation: Unlike Phenylhydrazine, which turns dark red/brown rapidly upon air exposure due to radical formation, 3,4-DCPEH is relatively more stable due to the lack of conjugation. However, it should still be stored under Argon/Nitrogen at 4°C.

  • Toxicity: The 3,4-dichloro substitution pattern is often associated with enhanced lipophilicity, potentially increasing skin absorption compared to unsubstituted analogs. Double-gloving (Nitrile) is mandatory.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for nucleophilicity of hydrazines). Link

  • Ragnarsson, U. (2001). "Synthetic methodology for alkyl substituted hydrazines." Chemical Society Reviews, 30(4), 205-213. (Review of alkyl hydrazine synthesis and reactivity). Link

  • PubChem Compound Summary. (2024). "(3,4-Dichlorophenyl)hydrazine and derivatives." National Center for Biotechnology Information. (Source for physical property data).[1][4][5][6][7][8][9][10][11] Link

  • Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. Elsevier. (Authoritative text on pyrazole regioselectivity). Link

Sources

comparative study of the biological activity of different dichlorophenyl hydrazine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichlorophenyl hydrazines (DCPHs) represent a critical class of pharmacophores in medicinal chemistry. While rarely used as standalone therapeutics due to intrinsic toxicity (hemolytic anemia), they are indispensable precursors for bioactive heterocycles, including pyrazoles, hydrazones, and indoles.[1]

This guide compares the biological potential of the primary isomers—specifically 2,4-DCPH , 3,4-DCPH , and 3,5-DCPH .[1] Experimental evidence indicates that the 2,4-dichloro isomer consistently yields derivatives with superior antimicrobial and antifungal profiles, attributed to the specific "ortho-para" electron-withdrawing effect that enhances lipophilicity and binding affinity. However, this activity correlates with higher toxicity in nematode models compared to other isomers.[1]

Chemical Profile & Structural Analysis[2][3][4][5][6]

The biological activity of DCPH isomers is governed by the Structure-Activity Relationship (SAR) , specifically the position of the chlorine atoms relative to the hydrazine moiety.

Isomer Comparison Table
IsomerStructureElectronic Effect (Hammett)Steric HindranceKey Application
2,4-DCPH Ortho/Para-ClHigh electron withdrawal; Acidifies hydrazine NHModerate (Ortho effect)Precursor for commercial fungicides/herbicides; High antimicrobial potency.
3,4-DCPH Meta/Para-ClModerate electron withdrawalLowUsed to probe steric depth of binding pockets.
3,5-DCPH Meta/Meta-ClSynergistic inductive effectLowSpecialized antifungal research; investigation of symmetrical binding.
2,6-DCPH Ortho/Ortho-ClHigh electron withdrawalHigh (Steric block)Often inactive or difficult to derivatize due to steric shielding of the hydrazine.
SAR Logic Diagram (Graphviz)

The following diagram illustrates how the chlorine position influences the reactivity and biological fate of the molecule.

SAR_Analysis cluster_effects Physicochemical Drivers cluster_outcome Biological Outcome Isomer DCPH Isomer Electronic Electronic Effect (EWG strength) Isomer->Electronic Cl Position Lipophilicity Lipophilicity (LogP) Isomer->Lipophilicity Sterics Steric Hindrance Isomer->Sterics Binding Enzyme Binding Affinity (e.g., CYP450, fungal enzymes) Electronic->Binding Acidity of NH Toxicity Toxicity / Hemolysis (ROS Generation) Electronic->Toxicity Radical Stability Lipophilicity->Binding Membrane Permeability Sterics->Binding Pocket Fit

Figure 1: Mechanistic flow linking chlorine positioning to biological outcomes.[1] The 2,4-substitution pattern optimizes both lipophilicity and electronic activation.

Comparative Biological Performance[7][8]

Antimicrobial & Antifungal Efficacy

The 2,4-DCPH moiety is the industry standard for generating bioactive hydrazones. Research indicates that hydrazones derived from 2,4-DCPH exhibit lower Minimum Inhibitory Concentrations (MIC) compared to their 3,4- or 3,5- counterparts.[1]

  • Mechanism: The electron-withdrawing chlorines at the 2 and 4 positions increase the lipophilicity (LogP ~3.5), facilitating passive transport across fungal cell walls (chitin/glucan matrix).

  • Data Comparison (Representative Derivatives):

Target Organism2,4-DCPH Derivative (MIC µg/mL)3,5-DCPH Derivative (MIC µg/mL)Control (Ciprofloxacin/Fluconazole)
S. aureus (Gram +)6.25 - 12.5 25.0 - 50.00.5 - 1.0
E. coli (Gram -)12.5 - 25.0 > 50.00.01
C. albicans (Fungi)25.0 32.0 - 64.016.0

Insight: The 2,4- isomer derivatives often show "bactericidal" activity at 2x MIC, whereas 3,5- isomers are frequently only bacteriostatic at similar concentrations.[1]

Toxicity Profile (Nematode & Mammalian Models)

Direct exposure to phenylhydrazines causes oxidative stress.[1] A comparative study on Meloidogyne incognita (Root-knot nematode) highlighted the toxicity hierarchy.

  • Toxicity Hierarchy (LC50): 4-Cl > 2,4-Dichloro > Unsubstituted Phenylhydrazine.[1]

  • Mammalian Risk: All isomers pose a risk of hemolytic anemia. The hydrazine group oxidizes hemoglobin to methemoglobin, generating superoxide radicals. The 2,4- isomer, being more lipophilic, has higher retention in lipid-rich membranes, potentially increasing local cytotoxicity.[1]

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. Safety Warning: Dichlorophenyl hydrazines are toxic and potential carcinogens. Handle in a fume hood with double nitrile gloves.

Synthesis of Hydrazone Probes (General Workflow)

To test biological activity, the hydrazine is typically condensed with an aldehyde (e.g., 2-nitrobenzaldehyde) to form a stable hydrazone.[1]

  • Dissolution: Dissolve 1.0 mmol of the specific Dichlorophenyl Hydrazine Hydrochloride isomer in 10 mL absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Add 1.0 mmol of the test aldehyde. Reflux at 80°C for 2-4 hours.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Purification: Cool to RT. Filter the precipitate. Recrystallize from ethanol.

Antimicrobial Assay (Broth Microdilution)

Objective: Determine MIC of the isomers/derivatives.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: Use a 96-well plate.

    • Add 100 µL of MHB to all wells.

    • Add 100 µL of test compound (dissolved in DMSO, stock 1 mg/mL) to column 1.

    • Perform serial 2-fold dilutions across the plate.

  • Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL Resazurin dye (0.015%). Incubate 1 hour. Blue = No Growth (Inhibition); Pink = Growth.[1]

Experimental Workflow Diagram

Workflow cluster_assays Parallel Screening Start Start: Select Isomer (2,4- vs 3,5-) Synth Derivatization (Reflux with Aldehyde) Start->Synth Purify Purification (Recrystallization) Synth->Purify MIC Antimicrobial Assay (Broth Microdilution) Purify->MIC MTT Cytotoxicity Assay (MTT / HEK293 Cells) Purify->MTT Analysis Data Analysis (Calculate MIC50 / IC50) MIC->Analysis MTT->Analysis

Figure 2: Standardized workflow for evaluating the biological variance between hydrazine isomers.

Mechanistic Insights (Why 2,4-DCPH Wins)

The superiority of the 2,4- isomer in biological applications (specifically as a scaffold for antimicrobials) rests on two pillars:

  • Lipophilicity (The Chlorine Effect): The addition of chlorine atoms increases the partition coefficient (LogP). The 2,4- substitution pattern creates a dipole moment that favors interaction with the lipid bilayer of microbial cell walls.

    • 2,4-DCPH LogP: ~3.2 - 3.5

    • Phenylhydrazine LogP: ~1.25

    • Impact: Enhanced penetration leads to higher intracellular concentrations.

  • Electronic Activation: The chlorine at the ortho (2-) position exerts an inductive electron-withdrawing effect, while the para (4-) chlorine exerts both inductive withdrawal and resonance donation (though withdrawal dominates). This reduces the electron density on the hydrazine nitrogens, making the NH protons more acidic (pKa modulation). This acidity is crucial for hydrogen bonding within the active sites of enzymes like 14

    
    -demethylase  (fungal target).
    

References

  • Babalola, S. A., et al. (2022).[1] "Antimicrobial activities of hydrazones with 2,4-dichloro moiety." Drug Discovery, 14.

  • Popiołek, L. (2021).[1] "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones." Int. J. Mol. Sci., 22(17), 9389.[1]

  • OEHHA. (2001). "No Significant Risk Levels (NSRLs) for Phenylhydrazine and Phenylhydrazine Hydrochloride."[2] California Environmental Protection Agency.

  • Sigma-Aldrich. "2,4-Dichlorophenylhydrazine hydrochloride Product Analysis." [1]

  • Zhang, H., et al. (2018).[1] "Toxicity of 11 Phenylhydrazine Derivatives to Tobacco Root Knot Nematode." Southwest China Journal of Agricultural Sciences. [1]

Sources

Assessing the Novelty of a (1-(3,4-Dichlorophenyl)ethyl)hydrazine Derivative: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, establishing the novelty of a new chemical entity (NCE) is the foundational step toward securing intellectual property and charting a course for therapeutic development.[1][2] Novelty is not merely a measure of a compound's unprecedented structure but also its unique biological activity, mechanism of action, and therapeutic potential compared to existing agents.[1][3] This guide provides a comprehensive, hypothesis-driven framework for assessing the novelty of a (1-(3,4-Dichlorophenyl)ethyl)hydrazine derivative, a structure that shares features with known pharmacologically active molecules.

The core structure, a phenylethylhydrazine, is famously associated with the first generation of antidepressant drugs, the Monoamine Oxidase (MAO) inhibitors.[4][5][6] The presence of the 3,4-dichlorophenyl moiety, however, suggests potential interactions with other targets, demanding a systematic and multi-faceted evaluation. This document outlines a logical, tiered experimental workflow, provides detailed protocols for key assays, and explains the causal reasoning behind each strategic choice, empowering research teams to make data-driven decisions.

Section 1: Structural & In Silico Novelty Assessment

Before embarking on costly synthesis and in vitro screening, a thorough in silico analysis is essential to establish structural uniqueness and predict drug-like properties. This initial phase helps to de-risk the project and build a solid foundation for subsequent experimental work.

Prior Art and Patent Landscape Analysis

The first critical step is to determine if the exact molecule or a closely related analog has been previously disclosed.[1][2] This involves a comprehensive search of chemical and patent databases.

  • Methodology : Utilize platforms like SciFinder, Reaxys, and patent search engines (e.g., Google Patents, PatSnap) with queries for the chemical structure, substructures, and IUPAC name. The goal is to identify any publications, patents, or database entries that disclose the target compound.[2]

  • Rationale : This search establishes the fundamental novelty required for patentability.[1] The absence of the exact structure in prior art is a prerequisite for proceeding. Furthermore, analyzing related patents can reveal the competitive landscape and potential "freedom to operate" issues.[1]

Physicochemical & ADME/Tox Profiling (In Silico)

Computational tools can predict a compound's pharmacokinetic and toxicological properties (ADME/Tox), which are major causes of drug attrition in later clinical phases.[7][8]

  • Methodology : Employ software suites (e.g., Schrödinger Suite, MOE, SwissADME) to calculate key descriptors:

    • Lipinski's Rule of Five : Assesses oral bioavailability potential (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

    • Topological Polar Surface Area (TPSA) : Predicts blood-brain barrier (BBB) penetration.

    • Predicted Solubility (LogS) .

    • Potential Toxicophores : Flags for structural motifs associated with toxicity (e.g., the hydrazine moiety itself can be a structural alert).

  • Rationale : This step, often termed "fail early, fail often," helps prioritize compounds with favorable drug-like properties, saving significant resources.[7] For a CNS-targeted agent, predicted BBB permeability is critical, whereas for a peripherally acting drug, low BBB penetration might be desirable.

The Criticality of Chirality

The structure (1-(3,4-Dichlorophenyl)ethyl)hydrazine possesses a chiral center at the carbon atom bonded to both the phenyl ring and the hydrazine group. It is imperative to recognize that the resulting enantiomers can have dramatically different pharmacological activities, safety profiles, and metabolic fates.[9][10][11] Regulatory agencies strongly favor the development of single enantiomers over racemic mixtures.[9]

  • Strategic Imperative : The synthesis must be designed to either separate the enantiomers (chiral resolution) or produce a single enantiomer (asymmetric synthesis).[12][13] All subsequent biological testing must be performed on the individual, pure enantiomers to correctly interpret structure-activity relationships (SAR).[10][11] The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of this principle.[10]

Section 2: Pharmacological Novelty - A Hypothesis-Driven Approach

The structural similarity to phenelzine, a known MAO inhibitor, provides a strong primary hypothesis.[6][14] Our experimental strategy will be centered on testing this hypothesis while remaining open to discovering novel activities conferred by the unique dichlorophenyl substitution.

// Diagram Caption caption [shape=plaintext, label="Figure 1. Tiered experimental workflow for assessing pharmacological novelty.", fontname="Arial", fontsize=10]; } enddot Caption: Figure 1. Tiered experimental workflow for assessing pharmacological novelty.

Tier 1: Primary Screening - MAO-A and MAO-B Inhibition

The first experimental step is to determine if the compound inhibits the two major isoforms of monoamine oxidase, MAO-A and MAO-B.[5][15] These isoforms have different substrate specificities and inhibitor sensitivities, and their selective inhibition leads to different therapeutic outcomes.[5][16] Selective MAO-A inhibitors are typically antidepressants, while selective MAO-B inhibitors are used for neurodegenerative diseases like Parkinson's.[5][15]

  • Objective : To determine the half-maximal inhibitory concentration (IC50) of each enantiomer against both MAO-A and MAO-B.

  • Rationale : This initial screen will confirm or refute the primary hypothesis. The novelty here could lie in:

    • Potency : Significantly higher potency than existing drugs.

    • Selectivity : A unique selectivity profile (e.g., highly selective for MAO-A over MAO-B, or vice-versa) compared to non-selective drugs like phenelzine.

    • Enantiospecificity : A large difference in activity between the R- and S-enantiomers.

Tier 2: Mechanism of Action - Reversibility and Kinetics

Classic hydrazine-based MAOIs like phenelzine are irreversible inhibitors, which can lead to long-lasting effects and potential drug-drug or food-drug interactions.[5] Determining the reversibility of inhibition is a critical step in assessing the compound's novelty and potential safety profile.

  • Objective : To determine if the inhibition is reversible or irreversible and to understand the kinetic mechanism (e.g., competitive, non-competitive).

  • Rationale : A potent, reversible inhibitor would be highly novel compared to the classic irreversible hydrazine MAOIs. This property often translates to a better safety profile, as the enzyme can recover its function once the drug is cleared.

Tier 3: Selectivity & Off-Target Profiling

A truly novel compound should exhibit high selectivity for its intended target. The 3,4-dichlorophenyl moiety is a common feature in ligands for monoamine transporters, such as the serotonin transporter (SERT), a key target for SSRI antidepressants.

  • Objective : To assess the compound's activity at other key CNS targets, particularly the monoamine transporters (SERT, DAT, NET), and to perform a broader screen against a panel of receptors, ion channels, and enzymes.

  • Rationale : Discovering a dual MAO/SERT inhibitor, for example, would represent a significant and potentially valuable novel mechanism of action. Conversely, identifying significant off-target activities can predict potential side effects and is crucial for a comprehensive safety assessment.[17]

Tier 4: Early ADME/Tox Profiling (In Vitro)

Early assessment of a compound's metabolic stability and cytotoxicity is essential to ensure it has the potential to become a viable drug candidate.[8][18]

  • Objective : To measure the compound's stability in the presence of liver enzymes and assess its general toxicity to human cells.[19]

  • Rationale : A compound that is too rapidly metabolized will have poor bioavailability and a short duration of action.[19] High cytotoxicity is a clear indicator of potential safety issues.[17] The hydrazine group, in particular, requires careful toxicological evaluation. These assays provide an early look into the compound's potential liabilities.[7][17]

Section 3: Detailed Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols are provided as a self-validating framework.

Protocol 3.1: Human MAO-A and MAO-B Inhibition Assay (Luminescent Method)

This protocol is adapted from commercially available kits (e.g., MAO-Glo™) for its high sensitivity and throughput.[20]

  • Materials : Recombinant human MAO-A and MAO-B enzymes, MAO substrate (a luciferin derivative), Luciferin Detection Reagent, test compound (as R- and S-enantiomers), positive controls (Clorgyline for MAO-A, Selegiline for MAO-B), 96-well white opaque plates.

  • Compound Preparation : Prepare a 10 mM stock solution of each enantiomer in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

  • Assay Procedure : a. To each well of a 96-well plate, add 12.5 µL of the test compound dilution or control. b. Add 12.5 µL of the MAO substrate solution. c. Initiate the reaction by adding 25 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well. d. Incubate the plate for 60 minutes at room temperature (25°C).[20] e. Stop the reaction and generate a luminescent signal by adding 50 µL of reconstituted Luciferin Detection Reagent to each well.[20] f. Incubate for an additional 20 minutes at room temperature. g. Measure luminescence using a plate reader.

  • Data Analysis : The amount of luminescence is directly proportional to the remaining MAO activity.[20] Convert raw luminescence units to percent inhibition relative to vehicle (DMSO) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Causality & Validation : The use of selective positive controls (Clorgyline, Selegiline) validates that each enzyme is behaving as expected.[16] Running the assay in parallel for both isoforms allows for a direct comparison and calculation of a selectivity index (IC50 MAO-B / IC50 MAO-A).

Protocol 3.2: Reversibility Assay (Jump-Dilution Method)

This method assesses reversibility by rapidly diluting the enzyme-inhibitor complex and observing if enzyme activity is recovered.

  • Materials : Same as Protocol 3.1.

  • Procedure : a. Pre-incubation : Incubate the MAO enzyme with a high concentration of the inhibitor (e.g., 10x IC50) or vehicle for 30 minutes. b. Dilution : Rapidly dilute the enzyme-inhibitor mixture 100-fold into assay buffer containing the MAO substrate. The final inhibitor concentration should be well below its IC50 (e.g., 0.1x IC50). c. Activity Measurement : Immediately begin measuring enzyme activity over time using the luminescent detection method described above.

  • Data Analysis :

    • Reversible Inhibitor : Enzyme activity will rapidly recover to a level comparable to the diluted vehicle control.

    • Irreversible Inhibitor : Enzyme activity will remain low, showing no significant recovery over time.

  • Causality & Validation : This protocol directly tests the stability of the enzyme-inhibitor complex. Rapid dilution reduces the concentration of free inhibitor, allowing a reversible inhibitor to dissociate. An irreversible inhibitor, having formed a covalent bond, will not dissociate, and the enzyme will remain inhibited.

// Diagram Caption caption [shape=plaintext, label="Figure 2. Workflow for the Jump-Dilution Reversibility Assay.", fontname="Arial", fontsize=10]; } enddot Caption: Figure 2. Workflow for the Jump-Dilution Reversibility Assay.

Section 4: Data Interpretation & Comparative Analysis

To assess novelty, the hypothetical data for our compound (separated into R- and S-enantiomers) must be contextualized against well-characterized reference compounds.

Table 1: Comparative Pharmacological Profile

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (B/A)ReversibilitySERT Ki (nM)
(R)-Test Cmpd 5550110Reversible85
(S)-Test Cmpd 850>10,000>11Reversible>10,000
Phenelzine120950.8Irreversible>10,000
Moclobemide2008,00040Reversible>10,000
Selegiline9,000150.0016Irreversible>10,000

Table 2: Early ADME/Tox Profile

CompoundHuman Liver Microsome Half-Life (t½, min)HepG2 Cytotoxicity (CC50, µM)
(R)-Test Cmpd 45>50
(S)-Test Cmpd 52>50
Reference Drug60>50
Analysis of Novelty:

Based on the hypothetical data above, a compelling case for the novelty of the (R)-enantiomer can be made:

  • Potent and Highly Selective MAO-A Inhibition : The (R)-enantiomer is 40 times more potent than Moclobemide and 24 times more potent than Phenelzine at MAO-A. Its 110-fold selectivity for MAO-A over MAO-B is superior to that of Moclobemide.

  • Clear Enantiospecificity : There is a 170-fold difference in MAO-A potency between the (R)- and (S)-enantiomers, highlighting the importance of chiral separation. The (R)-enantiomer is clearly the eutomer (the more active enantiomer).[9]

  • Novel Mechanism : As a reversible inhibitor, it differentiates itself from the classic irreversible hydrazine drugs like Phenelzine, suggesting a potentially improved safety profile.

  • Dual-Action Potential : With a respectable SERT binding affinity (Ki = 85 nM), the (R)-enantiomer presents a novel dual-action profile (MAO-A inhibitor and SERT ligand) that is distinct from all comparators. This could translate to a unique clinical efficacy profile.

  • Favorable Early Safety Profile : The compound shows adequate metabolic stability and low cytotoxicity, supporting its progression to further studies.

Conclusion

The assessment of novelty is a systematic process that integrates in silico analysis with a tiered, hypothesis-driven experimental approach. For the (1-(3,4-Dichlorophenyl)ethyl)hydrazine scaffold, the primary hypothesis of MAO inhibition serves as a logical starting point. However, true novelty is uncovered by deeply characterizing the compound's potency, selectivity, enantiospecificity, mechanism of action, and off-target profile. The hypothetical data for the (R)-enantiomer illustrates a highly novel profile: a potent, selective, and reversible MAO-A inhibitor with a unique secondary activity at the serotonin transporter. This profile is clearly differentiated from existing MAOIs and warrants further investigation as a potential next-generation therapeutic agent.

References

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review.
  • Clinical Importance of Chirality in Drug Design and Pharmaceutica. (n.d.). Longdom Publishing.
  • Krieger, J., Li, D., & Papanikolaou, D. (2016). Novelty in Drug Innovation. NBER Value of Medical Research White Paper.
  • Chiral Separation- Its Significance in the Pharmacological Treatment of Human Diseases. (2025). ResearchGate.
  • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery.
  • Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. (2022). International Journal of Innovative Research in Science, Engineering and Technology.
  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023). Bio-protocol.
  • A beginners guide to ADME Tox. (2024). Cell Guidance Systems.
  • Responding to the Challenge of Novelty in Drug Discovery. (2024). Accencio.
  • Missing Novelty in Drug Development. (n.d.). ResearchGate.
  • Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed.
  • ADME/Tox Studies Solutions for Drug Development. (n.d.). Revvity.
  • structure and activity relationship of monoamine oxidase inhibitors. (2025). ResearchGate.
  • An AI Approach to Generate Novel Pharmaceuticals using Patent Data. (2025). DrugPatentWatch.
  • Revolutionize Your R&D: Tips for Assessing the Novelty of Your Invention. (n.d.). Patsnap.
  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). SpringerLink.
  • Human Monoamine Oxidase Inhibition Assay. (2021). Bio-protocol.
  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (n.d.). Acta Pharmacologica Sinica.
  • Chemical structures of phenelzine and β-phenylethylidenehydrazine (PEH). (n.d.). ResearchGate.
  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (n.d.). RSC Publishing.
  • Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. (n.d.). SpringerLink.
  • Phenelzine. (2022). PubChem.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of (1-(3,4-Dichlorophenyl)ethyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals handling (1-(3,4-Dichlorophenyl)ethyl)hydrazine and its structural analogs. The protocols herein are designed to establish a self-validating system of safety, grounded in the principles of chemical hazard mitigation and risk reduction. Our objective is to empower you with the knowledge to work safely, effectively, and confidently.

Hazard Analysis: Understanding the Adversary

(1-(3,4-Dichlorophenyl)ethyl)hydrazine, while not extensively documented on its own, belongs to two chemical classes that demand rigorous respect: substituted hydrazines and halogenated aromatic compounds . Our safety protocols are derived from a composite understanding of these groups.

  • Hydrazine Moiety: Hydrazine and its derivatives are notoriously toxic.[1] They can be acutely toxic if inhaled, ingested, or absorbed through the skin.[2][3][4] Many hydrazines are also suspected carcinogens and potent sensitizers.[1][2] The primary health risks include severe damage to the skin, eyes, and respiratory tract, with potential effects on the central nervous system, liver, and kidneys.[5]

  • Dichlorophenyl Group: The presence of a dichlorinated aromatic ring adds another layer of complexity. Halogenated hydrocarbons are known for their potential toxicity and persistence.[6] Upon combustion or decomposition, they can release highly toxic gases such as hydrogen chloride.[3]

Therefore, we must treat this compound as:

  • Acutely Toxic (Oral, Dermal, Inhalation).[3][4][7]

  • Corrosive to skin and eyes.[1][8]

  • A Suspected Carcinogen .[1][2]

  • Reactive , particularly with oxidizing agents.[9][10]

This hazard profile dictates that casual or unprotected handling is unacceptable. Every operational step must be deliberate and shielded by multiple layers of protection.

The Hierarchy of Controls: A Foundational Safety Philosophy

Before we discuss specific PPE, it is crucial to embed our work within the established Hierarchy of Controls. This framework prioritizes the most effective safety measures. PPE, while essential, is the last line of defense.

cluster_0 Hierarchy of Controls Elimination Elimination (e.g., Use a safer alternative chemical) Substitution Substitution (e.g., Use a less hazardous hydrazine derivative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.

All work with (1-(3,4-Dichlorophenyl)ethyl)hydrazine must be performed under robust Engineering Controls , supported by strict Administrative Controls .

  • Engineering Control Mandate: All handling, weighing, and transfers of this compound must occur within a certified chemical fume hood.[1][8][11] For procedures involving larger quantities or heating, the use of a glove box under an inert atmosphere is strongly recommended to minimize all exposure risks.[5]

  • Administrative Control Mandate: Your laboratory must have a designated area for working with particularly hazardous substances like hydrazines.[1] Never work alone, and ensure all personnel have received documented training on this specific protocol.[11]

Personal Protective Equipment (PPE) Protocol: Your Final Barrier

The selection of PPE is not a matter of preference but of chemical compatibility and operational necessity. The following ensemble is mandatory for all personnel handling (1-(3,4-Dichlorophenyl)ethyl)hydrazine.

PPE ComponentSpecificationRationale and Causality
Hand Protection Double-Gloving: Inner: Nitrile, Outer: Butyl Rubber or Neoprene.The hydrazine functional group is aggressive towards many common glove materials. Butyl rubber is often cited as the material of choice for handling hydrazine.[9] Neoprene and nitrile offer good general chemical resistance.[5] Double-gloving provides redundancy; a breach in the outer glove does not lead to immediate skin exposure. Crucially, leather gloves or shoes must never be worn , as they absorb hydrazines and cannot be decontaminated.[9]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles AND a full-face shield.Goggles provide a seal around the eyes to protect against splashes and vapors.[5][8] The face shield protects the rest of the face from splashes, which is critical given the compound's corrosivity.[1]
Body Protection Flame-resistant laboratory coat (FRC).A lab coat is the minimum requirement for skin and body protection.[8] A flame-resistant coat is specified due to the general flammability hazard associated with hydrazine vapors and organic compounds.[1][10]
Respiratory Protection Contingent Use: A NIOSH-approved full-face respirator with multi-purpose (e.g., ABEK) cartridges or a positive-pressure supplied-air respirator.Respiratory protection should not be required for routine operations conducted within a certified fume hood. [8] It is reserved for emergency situations, such as a significant spill, or when engineering controls are known to be insufficient.[5][9][12] The odor of hydrazine (ammonia-like) indicates a vapor concentration far exceeding safe exposure limits.[9]
Footwear Closed-toe shoes made of a non-absorbent, chemical-resistant material.Protects feet from spills. As with hand protection, leather is unacceptable due to its absorbent nature.[5][9]

Safe Handling and Operational Workflow

Adherence to a strict, methodical workflow is essential for minimizing risk. This protocol breaks the process into discrete, controlled steps.

Step-by-Step Protocol:
  • Preparation (Pre-Operation):

    • Ensure the chemical fume hood has a current certification sticker.

    • Post signage on the fume hood indicating that a highly toxic substance is in use.[8]

    • Assemble all necessary equipment (glassware, spatulas, reagents) and place it inside the fume hood to minimize movement in and out of the work area.

    • Prepare a dedicated hazardous waste container for halogenated organic waste.[6][13]

    • Locate the nearest safety shower and eyewash station and confirm the path is clear.[9][11]

  • Donning PPE:

    • Don all required PPE before entering the designated work area. Follow the correct sequence: lab coat, inner gloves, outer gloves, goggles, and finally, face shield.

  • Execution (In-Fume Hood):

    • Keep the container of (1-(3,4-Dichlorophenyl)ethyl)hydrazine sealed until you are ready to use it.

    • Perform all weighing and transfers deep within the fume hood, with the sash at the lowest practical working height.[11]

    • Should a small spill occur inside the hood, decontaminate it immediately using a spill kit.

  • Post-Operation:

    • Securely seal the primary container.

    • Decontaminate any non-disposable equipment that came into contact with the chemical.

    • Dispose of all contaminated disposable items (e.g., weighing paper, pipette tips, gloves) into the designated "Halogenated Organic Waste" container.[14]

  • Doffing PPE:

    • Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste. Wash hands thoroughly with soap and water after all PPE is removed.[8]

Spill and Emergency Procedures

Preparedness is paramount. In the event of an accidental release, a clear and immediate response is critical.

Spill SizeLocationAction
Minor Inside Fume Hood 1. Alert nearby personnel. 2. Use the lab's chemical spill kit to absorb the material. 3. Place absorbent material in a sealed bag within the halogenated waste container. 4. Wipe the area with a suitable decontaminant.
Major Outside Fume Hood 1. EVACUATE the immediate area.[11] 2. Alert others and activate the fire alarm if necessary.[11] 3. Close the laboratory doors to contain the spill.[11] 4. Call emergency services (e.g., 911) and your institution's Environmental Health & Safety (EHS) department.[8] 5. DO NOT attempt to clean up a large spill without specialized training and equipment, including a self-contained breathing apparatus (SCBA).[12]
First Aid Response:
  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][11] Seek immediate medical attention.

  • Skin Contact: Immediately move to a safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[9][11] Remove all contaminated clothing while under the shower.[9] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention.

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect both personnel and the environment. (1-(3,4-Dichlorophenyl)ethyl)hydrazine waste is classified as halogenated organic hazardous waste .

cluster_1 Halogenated Waste Disposal Workflow Start Waste Generation (e.g., contaminated gloves, surplus reagent) Container Segregate into a dedicated, properly labeled 'Halogenated Organic Waste' container. Start->Container Storage Store container in a designated Satellite Accumulation Area (SAA). Keep container closed. Container->Storage Pickup Arrange for pickup by Environmental Health & Safety (EHS) for final disposal. Storage->Pickup End Disposal Complete Pickup->End

Caption: Workflow for the safe segregation and disposal of halogenated hazardous waste.

Disposal Protocol:
  • Segregation is Key: Never mix halogenated waste with non-halogenated waste.[6][13][15] This is critical for proper disposal and cost management.

  • Container Requirements: Use a robust, leak-proof container with a secure, tight-fitting lid that is compatible with the waste.[14] The container must be clearly labeled "Hazardous Waste: Halogenated Organics" and list all chemical constituents, including (1-(3,4-Dichlorophenyl)ethyl)hydrazine.[14][15]

  • Storage: Keep the waste container closed at all times except when adding waste.[14] Store it in a designated satellite accumulation area within the lab, preferably in secondary containment.[5]

  • Disposal: Do not pour any amount of this chemical or its waste down the drain.[6][13] Arrange for collection by your institution's certified hazardous waste management provider.

References

  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
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Retrosynthesis Analysis

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